molecular formula C9H15N3O3 B13107404 6-((2-Hydroxypropyl)amino)-1,3-dimethylpyrimidine-2,4(1H,3H)-dione

6-((2-Hydroxypropyl)amino)-1,3-dimethylpyrimidine-2,4(1H,3H)-dione

Cat. No.: B13107404
M. Wt: 213.23 g/mol
InChI Key: ZQCLNYJTLNPANB-UHFFFAOYSA-N
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Description

6-((2-Hydroxypropyl)amino)-1,3-dimethylpyrimidine-2,4(1H,3H)-dione is a heterocyclic compound that belongs to the pyrimidine family Pyrimidines are well-known for their wide range of biological activities and are often used in medicinal chemistry for the development of various therapeutic agents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-((2-Hydroxypropyl)amino)-1,3-dimethylpyrimidine-2,4(1H,3H)-dione typically involves the reaction of methyl 1,3-dimethyl-2,4-dioxo-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxylate with 1-chloro-2,3-epoxypropane under specific conditions . The reaction is carried out in the presence of potassium carbonate in dimethylformamide (DMF), resulting in the formation of the desired compound in moderate yields .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach involves the use of large-scale organic synthesis techniques, including the use of automated reactors and continuous flow systems to optimize yield and purity.

Chemical Reactions Analysis

Types of Reactions

6-((2-Hydroxypropyl)amino)-1,3-dimethylpyrimidine-2,4(1H,3H)-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield different derivatives with altered biological activities.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amino and hydroxyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines and alcohols are commonly employed in substitution reactions.

Major Products Formed

The major products formed from these reactions include various substituted pyrimidine derivatives, which can exhibit different biological activities depending on the nature of the substituents.

Scientific Research Applications

6-((2-Hydroxypropyl)amino)-1,3-dimethylpyrimidine-2,4(1H,3H)-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-((2-Hydroxypropyl)amino)-1,3-dimethylpyrimidine-2,4(1H,3H)-dione involves the inhibition of viral DNA polymerases . The hydroxyl group of the compound plays a crucial role in this process by interacting with the active site of the enzyme, thereby preventing the replication of viral DNA. This mechanism is similar to that of other nucleoside analogs used in antiviral therapy.

Comparison with Similar Compounds

Similar Compounds

    Tubercidin: A nucleoside antibiotic with antiviral properties.

    Toyocamycin: Another nucleoside antibiotic with a similar mechanism of action.

    Sangivamycin: Known for its antiviral and antitumor activities.

Uniqueness

6-((2-Hydroxypropyl)amino)-1,3-dimethylpyrimidine-2,4(1H,3H)-dione is unique due to its specific substitution pattern, which imparts distinct biological activities. The presence of the 2-hydroxypropylamino group enhances its interaction with viral DNA polymerases, making it a promising candidate for further research in antiviral therapy.

Properties

Molecular Formula

C9H15N3O3

Molecular Weight

213.23 g/mol

IUPAC Name

6-(2-hydroxypropylamino)-1,3-dimethylpyrimidine-2,4-dione

InChI

InChI=1S/C9H15N3O3/c1-6(13)5-10-7-4-8(14)12(3)9(15)11(7)2/h4,6,10,13H,5H2,1-3H3

InChI Key

ZQCLNYJTLNPANB-UHFFFAOYSA-N

Canonical SMILES

CC(CNC1=CC(=O)N(C(=O)N1C)C)O

Origin of Product

United States

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